molecular formula C21H26N2O7S B5071491 [4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid

Cat. No.: B5071491
M. Wt: 450.5 g/mol
InChI Key: SMSIUSVYRSDPNI-UHFFFAOYSA-N
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Description

[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic synthesis. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, the compound has been studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells .

Medicine

Medically, the compound is being explored for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate specific molecular pathways makes it a candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone apart is its combination of a piperazine ring, a thiophene ring, and an oxalic acid moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S.C2H2O4/c1-3-24-17-13-15(6-7-16(17)23-2)14-20-8-10-21(11-9-20)19(22)18-5-4-12-25-18;3-1(4)2(5)6/h4-7,12-13H,3,8-11,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIUSVYRSDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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